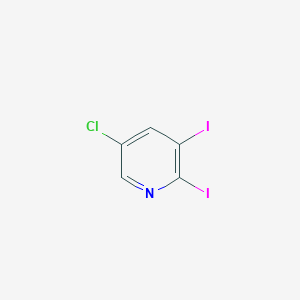

5-氯-2,3-二碘吡啶

描述

5-Chloro-2,3-diiodopyridine is a chemical compound with the empirical formula C5H2ClI2N. It has a molecular weight of 365.34 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

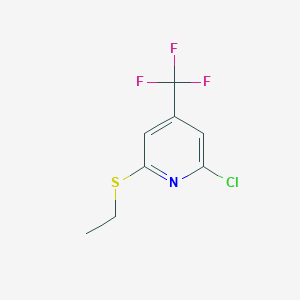

Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-diiodopyridine can be represented by the SMILES string Clc1cnc(I)c(I)c1 . The InChI key for this compound is KHLVOIBFCQEXOO-UHFFFAOYSA-N .科学研究应用

钯催化的二碘吡啶氨基羰化反应

5-氯-2,3-二碘吡啶,以及其他二碘吡啶,已被用于钯催化的氨基羰化反应中。这些反应在合成具有羧酰胺和酮羧酰胺官能团的产物中起着关键作用。有趣的是,当使用邻二碘化合物作为底物时,也会形成亚胺。通过修改反应条件,可以合成各种产物,其产率具有合成兴趣(Takács等,2017)。

卤代吡啶的结构多样性

研究表明,卤代吡啶的衍生物,包括5-氯-2,3-二碘吡啶,可用于创建各种结构多样性。这些化合物是制造工业杀虫剂的中间体,并可以通过与异丙胺锂和二氧化碳或碘的反应转化为各种吡啶衍生物(Schlosser & Bobbio, 2002)。

抗癌药物的合成

在药物化学领域,5-氯-2,3-二碘吡啶及其衍生物已被用于合成潜在的抗癌药物。这包括合成吡啶并[4,3-b][1,4]噁啉和吡啶并[4,3-b][1,4]噻嗪,这些化合物对培养细胞的增殖和有丝分裂指数以及携带某些类型白血病的小鼠的存活率产生影响(Temple et al., 1983)。

作用机制

Target of Action

It is known that halogenated pyridines, such as 5-chloro-2,3-diiodopyridine, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form various chemical bonds .

Mode of Action

Halogenated pyridines are generally known to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions . The presence of iodine atoms makes 5-Chloro-2,3-diiodopyridine particularly reactive, as these atoms can be readily substituted with other groups in the presence of a suitable catalyst .

Biochemical Pathways

Halogenated pyridines are often used as building blocks in the synthesis of various bioactive compounds, suggesting that they may indirectly influence numerous biochemical pathways through the final products they help create .

Pharmacokinetics

As a small, halogenated molecule, it is reasonable to hypothesize that it might be well-absorbed and distributed throughout the body, but this would depend on many factors, including its chemical stability and the presence of suitable transport proteins .

Result of Action

As a halogenated pyridine, it is likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of cellular effects depending on the specific compounds it helps create .

Action Environment

The action, efficacy, and stability of 5-Chloro-2,3-diiodopyridine are likely to be influenced by various environmental factors . These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions under which the compound is stored and used .

属性

IUPAC Name |

5-chloro-2,3-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLVOIBFCQEXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-diiodopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

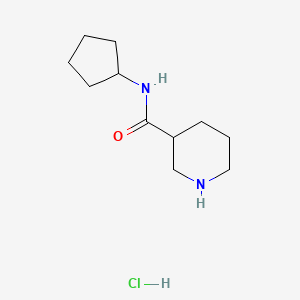

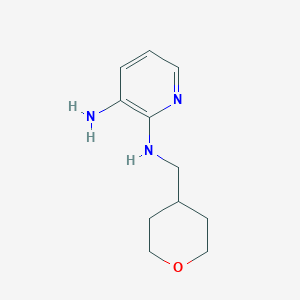

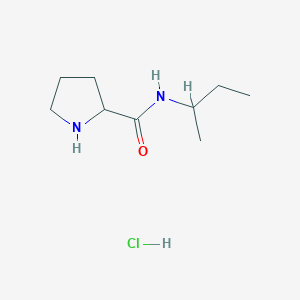

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424820.png)

![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)

![N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide](/img/structure/B1424832.png)

![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)

![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)